Lipophilicity Advantage vs. Des-Chloro Analog
The 8-chloro substituent elevates the calculated partition coefficient (logP) of the target compound to 1.86, compared with 1.21 for the des-chloro 6-trifluoromethyl analog . This logP shift of +0.65 units places the compound in a more favorable range for passive membrane permeation and potential blood-brain barrier penetration, while the des-chloro analog falls closer to the lower boundary typically associated with optimal CNS exposure.
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 1.8602 |
| Comparator Or Baseline | 6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine (CAS 889943-45-7), LogP = 1.2068 |
| Quantified Difference | Δ LogP = +0.6534 (target more lipophilic) |
| Conditions | Calculated logP values from vendor technical datasheets (Leyan.com) |
Why This Matters
A logP difference of ~0.65 units can translate into a 4- to 5-fold change in membrane permeability, directly impacting oral bioavailability and CNS exposure predictions in drug discovery programs.
